

C1311 in Focus: A Comparative Guide to Imidazoacridinone Anticancer Agents

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Compound of Interest

Compound Name: C 1311

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This guide provides a detailed comparison of the imidazoacridinone C1311 with other compounds in its class, intended for researchers, scientists, and drug development professionals. It synthesizes publicly available experimental data to offer an objective overview of their relative performance as potential anticancer agents.

Abstract

Imidazoacridinones are a class of synthetic heterocyclic compounds that have garnered significant interest for their potent antitumor properties. C1311 (Symadex™), a lead compound from this series, has advanced to clinical trials. This guide compares C1311 with other notable imidazoacridinones, such as C1305 and C1310, focusing on their cytotoxic activity, mechanisms of action, and the cellular pathways they modulate. All quantitative data are presented in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows to facilitate understanding.

Comparative Cytotoxic Activity

The antitumor efficacy of imidazoacridinones is primarily assessed by their cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50).

C1311 vs. C1310 in Human Colon Cancer

A preclinical study directly compared the in vitro activity of C1311 and its analogue C1310 against a panel of human colon carcinoma cell lines. The results indicate that both compounds are potent inhibitors of tumor cell growth, with C1311 showing particularly high efficacy.[1][2]

Cell Line	C1311 IC50 (µM)	C1310 IC50 (µM)
HT29	0.08	0.1
LoVo	0.01	0.03
COLO205	0.1	0.2
HCT116	0.05	0.07
SW620	0.2	0.4
WiDr	0.06	0.09
CaCo2	2.0	>10

Data sourced from Burger et al., British Journal of Cancer, 1996.[1][2]

Activity of C1311 Across Diverse Cancer Cell Lines

C1311 has demonstrated a broad spectrum of activity against various human solid tumor and leukemia cell lines. A 72-hour exposure revealed a wide range of growth inhibition, with IC50 values spanning from nanomolar to sub-micromolar concentrations.[3]

Cell Line	Cancer Type	C1311 IC50 (µM)
AGS	Gastric Cancer	0.0094
GTL-16	Gastric Cancer	0.0098
A549/ATCC	Lung Cancer	0.245
A431	Epidermoid Carcinoma	0.279
MCF-7	Breast Cancer	0.320
LoVo	Colon Cancer	0.340
K562	Leukemia	0.400
U-937	Leukemia	0.800

Abridged data from Zaffaroni et al., British Journal of Cancer, 2001. The full study includes 16 cell lines.[\[3\]](#)

C1311 vs. Other Imidazoacridinones in Prostate Cancer

In a study on androgen-dependent prostate cancer cells (LNCaP), C1311 demonstrated potent cytotoxic activity compared to other analogues.[\[4\]](#)[\[5\]](#)

Compound	IC50 (µM) in LNCaP cells
C1311	~1.0
C-1331	~2.5
C-1332	~5.0
C-1333	>10

Data are approximated from graphical representation in Pizon et al., Biomedicines, 2020.[\[4\]](#)[\[5\]](#)

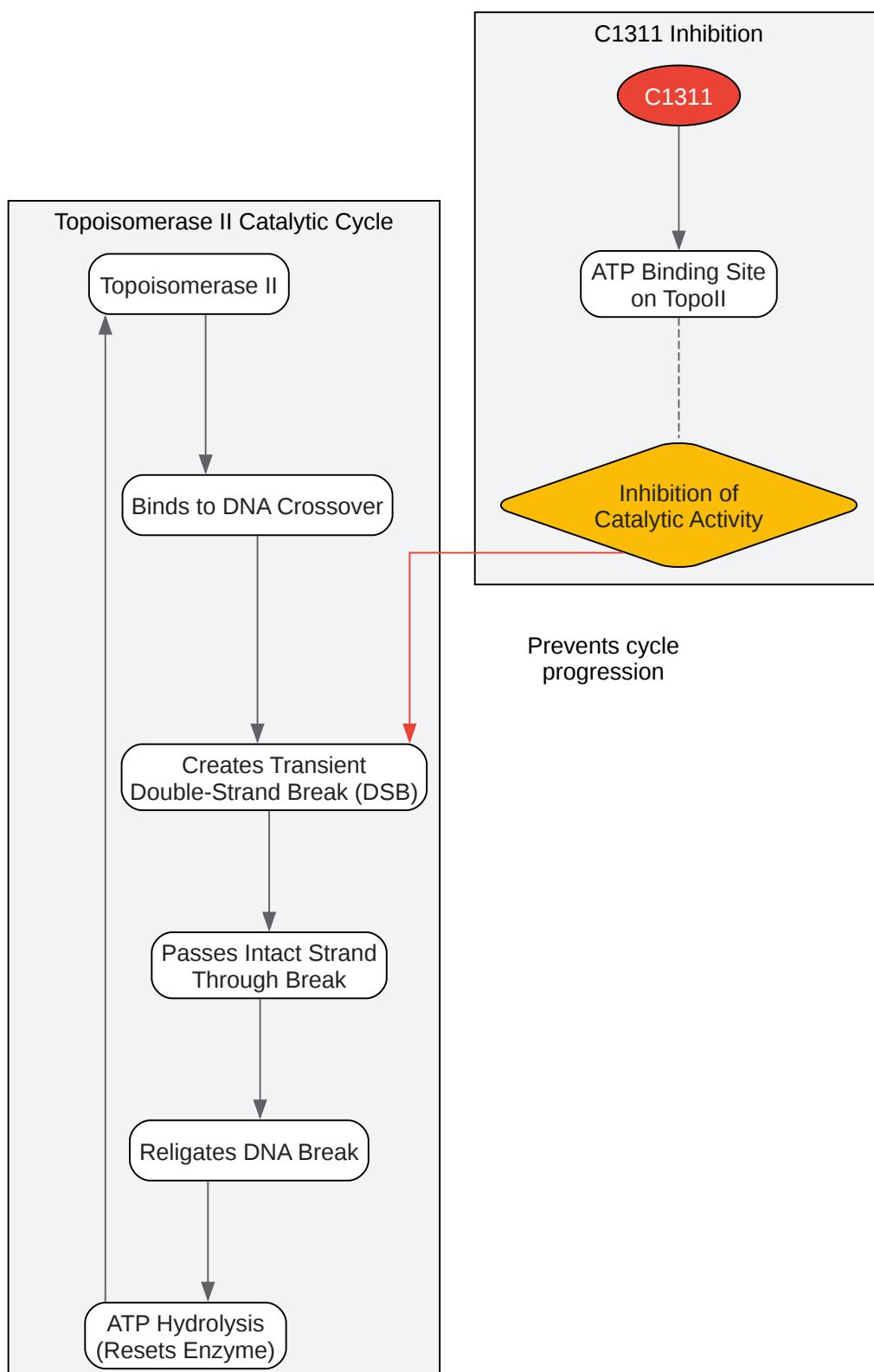
Mechanism of Action and Signaling Pathways

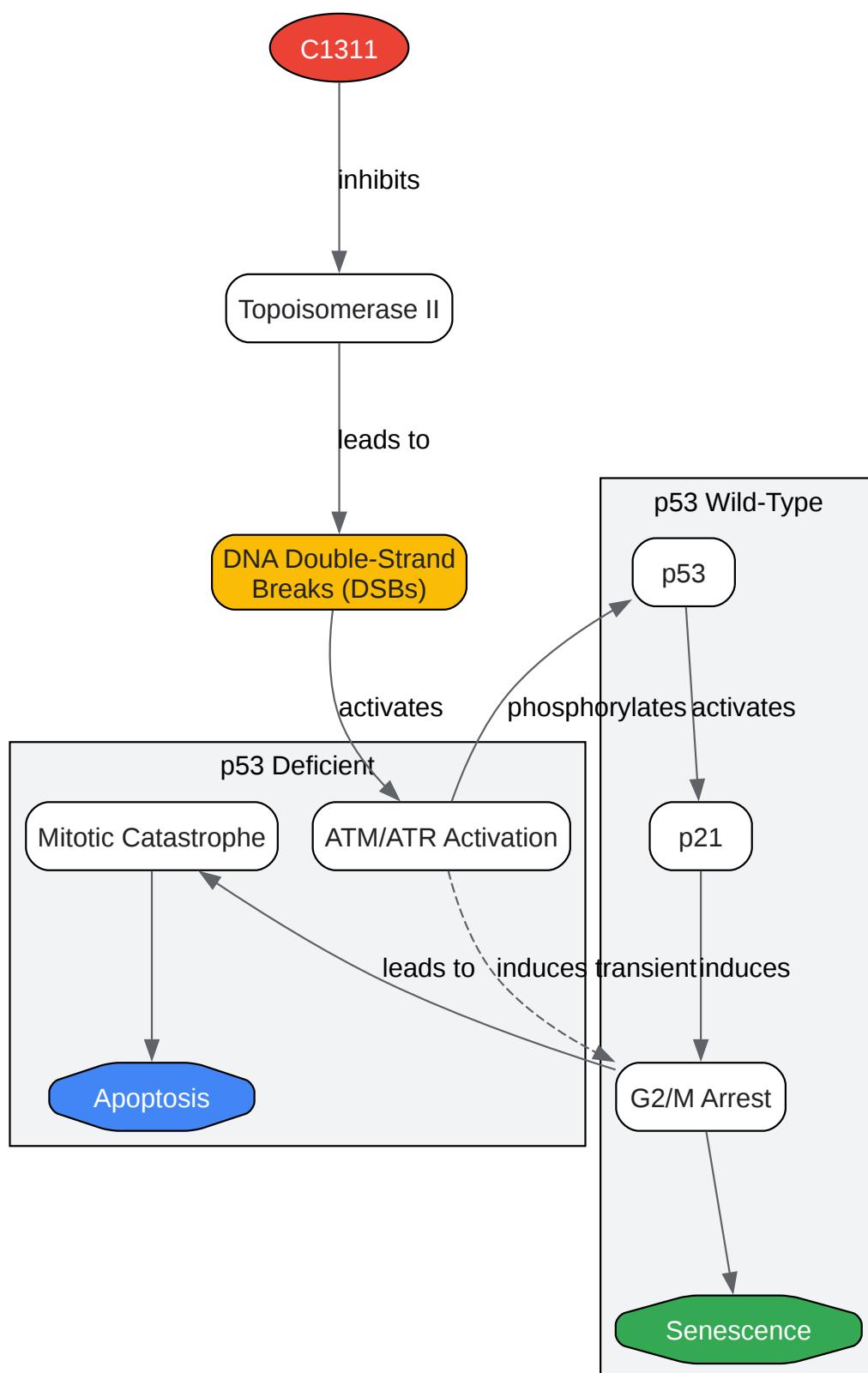
The primary mechanism of action for C1311 is the inhibition of DNA topoisomerase II, an essential enzyme for resolving topological DNA problems during replication, transcription, and

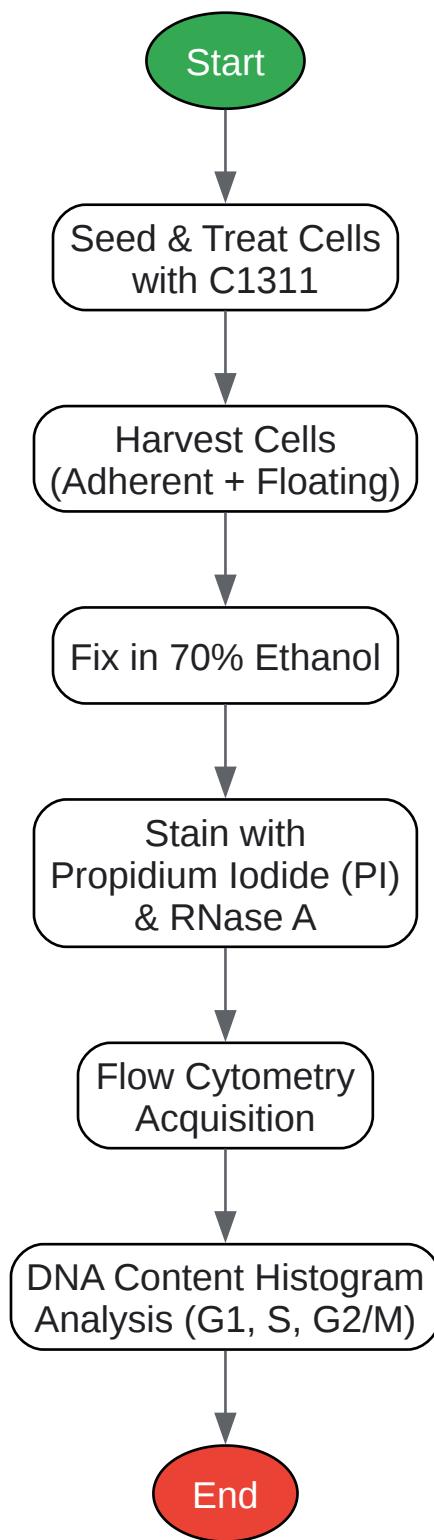
chromosome segregation.[\[2\]](#)

Topoisomerase II Inhibition

Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, C1311 acts as a catalytic inhibitor. It interferes with the binding of ATP to topoisomerase II, preventing the enzyme from completing its catalytic cycle.[\[2\]](#) This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), triggering a robust DNA Damage Response (DDR).





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